N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety and a hexahydrocinnolinyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps, typically starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The hexahydrocinnolinyl group can be introduced through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Scientific Research Applications
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features an indole moiety but with different substituents, leading to varied biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct substituents, used in different research applications.
The uniqueness of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)14-25-21(27)13-15-5-2-3-6-17(15)23-25/h4,7-9,11,13H,2-3,5-6,10,12,14H2,1H3,(H,22,26) |
InChI Key |
YPKNFEJYTUKOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
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